molecular formula C6H2ClF3N2O B13649189 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B13649189
M. Wt: 210.54 g/mol
InChI Key: MQCBTKYCZLHDHA-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures . The reaction is carried out under reflux conditions for several hours until the starting material is completely converted.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H2ClF3N2O/c7-5-11-1-3(2-13)4(12-5)6(8,9)10/h1-2H

InChI Key

MQCBTKYCZLHDHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C=O

Origin of Product

United States

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